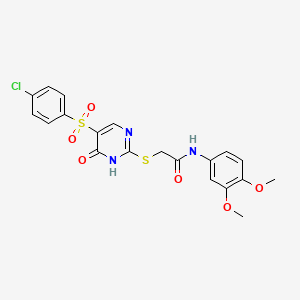![molecular formula C18H22N2O3S B2375333 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea CAS No. 38508-01-9](/img/structure/B2375333.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) linked to a 3,4-dimethoxyphenethyl group and a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 3,4-dimethoxyphenethylamine with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
3,4-dimethoxyphenethylamine+4-methoxyphenyl isothiocyanate→N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of heterocyclic compounds and other thiourea derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Thioureas are known to inhibit various enzymes, including urease and tyrosinase, making them valuable in the study of enzyme kinetics and inhibition mechanisms.
Medicine: N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea has shown potential as an anticancer agent. Its ability to inhibit specific enzymes and interfere with cellular processes makes it a candidate for further investigation in cancer therapy.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes. The thiourea group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
- N-(3,4-dimethoxyphenethyl)-N’-(4-chlorophenyl)thiourea
- N-(3,4-dimethoxyphenethyl)-N’-(4-methylphenyl)thiourea
- N-(3,4-dimethoxyphenethyl)-N’-(4-nitrophenyl)thiourea
Comparison: N-(3,4-dimethoxyphenethyl)-N’-(4-methoxyphenyl)thiourea is unique due to the presence of both 3,4-dimethoxyphenethyl and 4-methoxyphenyl groups. These groups contribute to its distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject for further research.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-21-15-7-5-14(6-8-15)20-18(24)19-11-10-13-4-9-16(22-2)17(12-13)23-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUULMXZDAHASI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
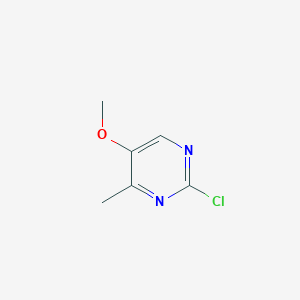

![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
![2-(2-methoxyphenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2375254.png)
![N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2375255.png)
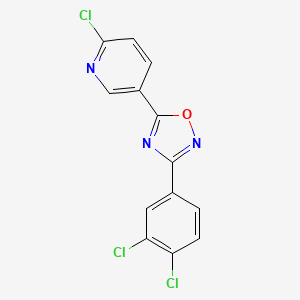
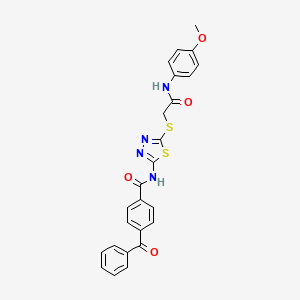
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)
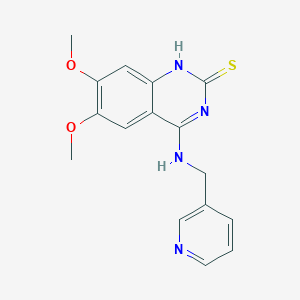
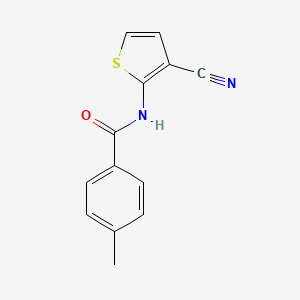
![1-methyl-5-(thiophen-3-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2375267.png)
![(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2375268.png)

